molecular formula C22H13Cl3F3N3O2S B304009 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide

Katalognummer B304009
Molekulargewicht: 546.8 g/mol
InChI-Schlüssel: JTMZFOYXQFNHPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool in studying various biochemical and physiological processes.

Wirkmechanismus

The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide involves the inhibition of a specific enzyme. This enzyme is involved in various biochemical and physiological processes, and its inhibition can lead to a wide range of effects. The exact mechanism of action of this compound is still being studied, but it is believed to bind to the enzyme's active site, preventing it from carrying out its normal functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. Some of the effects that have been observed include a decrease in cell proliferation, a reduction in inflammation, and an improvement in cognitive function. However, more research is needed to fully understand the effects of this compound on various biochemical and physiological processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide in lab experiments is its potency as an enzyme inhibitor. This compound is highly effective at inhibiting the target enzyme, making it a valuable tool in studying various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity. Careful handling and proper safety precautions are necessary when working with this compound.

Zukünftige Richtungen

There are many future directions for research involving 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide. Some of the areas that could benefit from further research include cancer research, neurodegenerative diseases, and inflammation. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. Further studies could also investigate the potential use of this compound as a therapeutic agent.

Synthesemethoden

The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide involves a series of chemical reactions. The starting materials are commercially available, and the synthesis can be achieved through a multi-step process that involves the use of various reagents and solvents. The final product is obtained through crystallization and purification steps.

Wissenschaftliche Forschungsanwendungen

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide has a wide range of scientific research applications. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool in studying various biochemical and physiological processes. Some of the research areas where this compound has been used include cancer research, neurodegenerative diseases, and inflammation.

Eigenschaften

Molekularformel

C22H13Cl3F3N3O2S

Molekulargewicht

546.8 g/mol

IUPAC-Name

2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,4,5-trichlorophenyl)acetamide

InChI

InChI=1S/C22H13Cl3F3N3O2S/c1-33-12-4-2-11(3-5-12)18-6-14(22(26,27)28)13(9-29)21(31-18)34-10-20(32)30-19-8-16(24)15(23)7-17(19)25/h2-8H,10H2,1H3,(H,30,32)

InChI-Schlüssel

JTMZFOYXQFNHPT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.